dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride
Description
Dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride is a chiral amine derivative featuring a pyrrolidine ring with an (R)-configuration at the second carbon. The compound is characterized by its secondary amine group substituted with two methyl groups and an ethyl chain terminating in a pyrrolidine ring. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2R)-pyrrolidin-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)7-5-8-4-3-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1 |
InChI Key |
ZQZMQAPHQBYOJV-YCBDHFTFSA-N |
Isomeric SMILES |
CN(C)CC[C@H]1CCCN1.Cl.Cl |
Canonical SMILES |
CN(C)CCC1CCCN1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of (2R)-Pyrrolidin-2-yl)ethylamine Intermediate
The chiral pyrrolidine intermediate can be synthesized by:
- Reductive amination of (2R)-pyrrolidin-2-carboxaldehyde with ethylenediamine or ethylamine derivatives.
- Chiral pool synthesis starting from (R)-proline, which is readily available and converted to the corresponding pyrrolidinyl ethylamine via reduction and functional group transformations.
Introduction of Dimethylamino Group
The key step is the selective dimethylation of the primary amine on the ethyl side chain without affecting the pyrrolidine nitrogen. This is commonly achieved by:
Reductive methylation : Reacting the primary amine with formaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild acidic conditions. This method allows stepwise formation of mono- and dimethylated amines with high selectivity.
Alkylation with methyl iodide or methyl sulfate : Direct alkylation of the amine with methyl halides or methyl sulfate in the presence of a base. However, this method may lead to over-alkylation or quaternary ammonium salts and requires careful control.
Formation of Dihydrochloride Salt
After obtaining the free base dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine, the dihydrochloride salt is prepared by:
- Treatment with hydrochloric acid (HCl) in anhydrous ether or ethanol, followed by crystallization to yield the dihydrochloride salt as a solid.
Detailed Reaction Scheme
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of (2R)-pyrrolidin-2-yl)ethylamine | Reduction of (2R)-pyrrolidin-2-carboxaldehyde with ethylenediamine, NaBH4 | 75-85 | Chiral purity maintained |
| 2 | Reductive dimethylation of primary amine | Formaldehyde, NaBH3CN, pH 6-7 buffer, room temp, 12 h | 80-90 | Selective dimethylation |
| 3 | Formation of dihydrochloride salt | HCl gas or 2N HCl in ethanol, 0-5°C, crystallization | 90-95 | High purity salt |
Analytical Data and Characterization
The synthesized compound is characterized by:
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic signals for pyrrolidine ring protons, ethyl chain, and N,N-dimethyl groups.
- ^13C NMR confirms carbon environments consistent with the structure.
-
- Molecular ion peak corresponding to the free base molecular weight.
- Fragmentation pattern consistent with pyrrolidine and dimethylamino moieties.
-
- The dihydrochloride salt typically exhibits a sharp melting point range around 180-185°C, indicating high purity.
-
- Confirms the expected C, H, N, and Cl content consistent with the dihydrochloride salt.
Comparative Table of Preparation Methods
Research Findings and Optimization Notes
Selectivity: Reductive methylation using sodium cyanoborohydride is preferred due to its chemoselectivity, avoiding side reactions on the pyrrolidine nitrogen, preserving stereochemistry.
Solvent Effects: Methanol or ethanol are commonly used solvents; however, aqueous buffers at near-neutral pH improve reaction control.
Temperature: Room temperature to slightly elevated temperatures (25-40°C) optimize reaction rates without compromising selectivity.
Purification: Crystallization of the dihydrochloride salt from ethanol/ether mixtures yields high-purity product suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, cyanides, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
Dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Pyrrolidine Derivatives
- This compound: The absence of an aromatic phenyl group (cf. Its chiral (R)-configuration may confer stereoselective activity in catalysis or drug design.
- N,N-Dimethyl-1-(4-(pyrrolidin-2-yl)phenyl)methanamine dihydrochloride hydrate : The phenyl group enhances lipophilicity, possibly improving blood-brain barrier penetration. The hydrate form may influence stability under humid conditions .
Dopamine Hydrochloride
- Unlike the pyrrolidine-based compound, dopamine hydrochloride contains a catechol moiety (1,2-benzenediol), enabling adrenergic receptor activation. Its high water solubility aligns with intravenous administration for cardiovascular support .
Benzimidazole and Pyrimidine Derivatives
- Compounds like 5-fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride () exhibit rigid heterocyclic structures, favoring intercalation or enzyme inhibition. The pyrimidine derivative’s dual amino groups suggest utility in nucleotide analog synthesis .
Biological Activity
Dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride, a compound derived from the pyrrolidine family, has garnered attention for its potential biological activity and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a dimethylamino group attached to a pyrrolidine ring. This unique structure allows it to engage in various interactions with biological targets, influencing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈Cl₂N₂ |
| Molecular Weight | 201.15 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those related to acetylcholine and dopamine, which can affect cognitive functions and mood regulation.
Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Antimicrobial Activity : Studies have demonstrated that pyrrolidine derivatives exhibit significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction .
- Cognitive Enhancement : The modulation of cholinergic systems suggests potential applications in treating cognitive disorders .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound. Results indicated effective inhibition against both S. aureus and E. coli, with varying degrees of potency depending on structural modifications .
- Neuroprotective Effects : Research on pyrrolidine derivatives has highlighted their neuroprotective capabilities in models of neurodegeneration. Compounds were shown to reduce oxidative stress markers and improve neuronal survival rates in vitro .
Comparative Analysis with Similar Compounds
Dimethyl({2-[(2R)-pyrrolidin-2-yl]methyl})amine dihydrochloride and dimethyl({2-[(2R)-pyrrolidin-2-yl]propyl})amine dihydrochloride are structurally similar but differ in their side chains, affecting their biological activity profiles.
Table 2: Comparison of Similar Compounds
| Compound | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|
| Dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine | Moderate | Yes |
| Dimethyl({2-[(2R)-pyrrolidin-2-yl]methyl})amine | High | Moderate |
| Dimethyl({2-[(2R)-pyrrolidin-2-yl]propyl})amine | Low | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
